2,4,5-Trichlorobenzimidamide

Regiochemistry Structure-property relationships Medicinal chemistry

2,4,5-Trichlorobenzimidamide (CAS 1379360-08-3, molecular formula C7H5Cl3N2, molecular weight 223.5 g/mol) is a chlorinated benzimidamide derivative featuring three chlorine atoms at the 2-, 4-, and 5-positions of the benzene ring and a free amidine (-C(=NH)NH2) functional group. Benzimidamides constitute a class of compounds recognized for their versatile reactivity and emerging biological activity profiles, particularly as enzyme inhibitors.

Molecular Formula C7H5Cl3N2
Molecular Weight 223.5 g/mol
Cat. No. B12446831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorobenzimidamide
Molecular FormulaC7H5Cl3N2
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)C(=N)N
InChIInChI=1S/C7H5Cl3N2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H3,11,12)
InChIKeyAVHVWUJMOPCLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorobenzimidamide: A Structurally Distinct Benzimidamide Scaffold for Research and Synthesis


2,4,5-Trichlorobenzimidamide (CAS 1379360-08-3, molecular formula C7H5Cl3N2, molecular weight 223.5 g/mol) is a chlorinated benzimidamide derivative featuring three chlorine atoms at the 2-, 4-, and 5-positions of the benzene ring and a free amidine (-C(=NH)NH2) functional group . Benzimidamides constitute a class of compounds recognized for their versatile reactivity and emerging biological activity profiles, particularly as enzyme inhibitors [1]. The compound is commercially available as a research chemical with specified purity levels .

Why Generic Substitution Fails for 2,4,5-Trichlorobenzimidamide: The Critical Role of Chlorine Regiochemistry and Amidine Functionality


Substituting 2,4,5-Trichlorobenzimidamide with other trichlorobenzene derivatives or alternative benzimidamide isomers is not scientifically justifiable due to two critical structural determinants: (1) the 2,4,5-trichloro substitution pattern, which governs electronic distribution, steric bulk, and hydrogen-bonding potential on the aromatic ring, and (2) the free amidine group (-C(=NH)NH2), which confers distinct reactivity compared to the corresponding amide (2,4,5-Trichlorobenzamide, CAS 70439-09-7) or nitrile (2,4,5-Trichlorobenzonitrile, CAS 6575-04-8) . The 2,4,5-regioisomer is structurally differentiated from the 2,4,6-trichloro isomer (available as the hydrochloride salt, CAS 186342-86-9) , and this positional variation can alter both chemical reactivity and biological target engagement. Within the benzimidamide class, even modest structural modifications produce substantial shifts in inhibitory potency—illustrated by BACE1 inhibitors where IC50 values range from 3.35 μM for optimized 3,5-disubstituted benzimidamides to >295.8 μM for less optimized analogues [1][2].

Quantitative Differential Evidence for 2,4,5-Trichlorobenzimidamide: Head-to-Head and Class-Level Comparisons


Chlorine Regiochemistry: 2,4,5- vs. 2,4,6-Trichloro Substitution and the Impact on Molecular Properties

2,4,5-Trichlorobenzimidamide (free base) exhibits a molecular formula of C7H5Cl3N2 and a molecular weight of 223.5 g/mol, while the 2,4,6-regioisomer is commercially supplied as the hydrochloride salt (C7H6Cl4N2, MW 259.9 g/mol) . The difference in the free base vs. salt form, combined with the altered chlorine positions, directly impacts solubility, hydrogen-bonding capacity, and reactivity in nucleophilic substitution reactions. Electron-withdrawing chlorine atoms at the 2- and 4-positions (ortho and para to the amidine) create a different electronic environment compared to the 2,4,6-pattern, affecting the pKa of the amidine group and the compound's ability to participate in charge-transfer and halogen-bonding interactions [1].

Regiochemistry Structure-property relationships Medicinal chemistry

Functional Group Differentiation: Amidine vs. Amide vs. Nitrile in the 2,4,5-Trichloro Series

Within the 2,4,5-trichlorobenzene scaffold, the amidine derivative (2,4,5-Trichlorobenzimidamide, C7H5Cl3N2, MW 223.5) is structurally and functionally distinct from the corresponding amide (2,4,5-Trichlorobenzamide, CAS 70439-09-7, C7H4Cl3NO, MW 224.47) and the nitrile (2,4,5-Trichlorobenzonitrile, CAS 6575-04-8, C7H2Cl3N, MW 206.46) . The amidine group provides two hydrogen-bond donor sites (NH2) and one acceptor site (C=NH), enabling bidentate interactions with biological targets or metal catalysts. The amide, by contrast, has one donor and one acceptor, while the nitrile functions solely as a weak hydrogen-bond acceptor. This differential hydrogen-bonding capacity can critically influence molecular recognition in both biological assays and supramolecular chemistry applications [1].

Functional group reactivity Synthetic intermediate Hydrogen bonding

Benzimidamide Scaffold Activity: BACE1 Inhibitory Potency Varies by >85-Fold Across Structural Modifications

The benzimidamide class has demonstrated BACE1 (β-secretase) inhibitory activity in cell-free FRET assays. The most potent 3,5-disubstituted benzimidamide (compound 6d) achieved an IC50 of 3.35 μM [1], whereas 3-styrylbenzimidamide analogues exhibited a broad potency range from 9.3 μM to 295.8 μM [2]. Although 2,4,5-Trichlorobenzimidamide itself has not been directly tested in these published assays, the >85-fold range in IC50 values across structurally related benzimidamides demonstrates that the specific substitution pattern—including the 2,4,5-trichloro arrangement—is likely to be a critical determinant of target engagement and inhibitory potency [1][2].

BACE1 inhibition Alzheimer's disease Structure-activity relationship

Commercial Availability and Purity: 2,4,5-Trichlorobenzimidamide vs. the 2,4,6-Isomer

2,4,5-Trichlorobenzimidamide is commercially available from multiple suppliers with a specified purity of 98% (CAS 1379360-08-3) . The 2,4,6-regioisomer is supplied as the hydrochloride salt (CAS 186342-86-9) . The difference in available forms—free base vs. hydrochloride salt—has direct implications for downstream synthetic applications, as the free base avoids the need for neutralization steps in reactions requiring non-protic conditions. Supplier documentation confirms that 2,4,5-Trichlorobenzimidamide is primarily intended for research use as a synthetic intermediate .

Chemical procurement Purity specification Supply chain

Synthetic Utility: 2,4,5-Trichlorobenzimidamide as a Key Intermediate for Imidazole Derivatives via [3+2] Annulation

Benzimidamides, including the 2,4,5-trichloro derivative, have been demonstrated to participate in base-mediated decarboxylative [3+2] annulation reactions with ethynyl benzoxazinanones to yield imidazole derivatives in high yields under mild conditions [1]. This synthetic methodology is general for benzimidamide hydrochlorides, and the specific electronic properties of the 2,4,5-trichloro substitution pattern—with electron-withdrawing chlorine atoms at ortho, meta, and para positions relative to the amidine—may influence reaction rates, regioselectivity, and product yields compared to unsubstituted or differently substituted benzimidamides [1].

Synthetic methodology [3+2] annulation Imidazole synthesis

Optimal Use Cases for 2,4,5-Trichlorobenzimidamide Based on Evidence


Structure-Activity Relationship (SAR) Studies on BACE1 and Related Enzyme Targets

2,4,5-Trichlorobenzimidamide is a logical candidate for inclusion in SAR libraries exploring the impact of chlorine substitution patterns on benzimidamide-based enzyme inhibition. Given that the benzimidamide scaffold has demonstrated BACE1 inhibitory activity with IC50 values from 3.35 μM to >295 μM depending on substitution [1][2], the 2,4,5-trichloro isomer allows systematic comparison with 2,4,6-trichloro and non-chlorinated analogues to map the pharmacophoric contribution of each chlorine position. The free amidine group provides a hydrogen-bonding motif that may engage catalytic aspartate residues in aspartyl proteases.

Synthetic Intermediate for Polyhalogenated Heterocyclic Compound Libraries

The compound serves as a pre-functionalized building block for the synthesis of imidazole derivatives via [3+2] annulation [3] and potentially other heterocyclic scaffolds. The three chlorine atoms at the 2-, 4-, and 5-positions provide sites for sequential nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for medicinal chemistry or agrochemical screening programs.

Physicochemical Property Benchmarking of Chlorinated Benzimidamides

The 2,4,5-trichloro isomer, as the free base (MW 223.5), can serve as a reference compound for profiling the impact of chlorine count and position on key drug-like properties—including lipophilicity (logP), aqueous solubility, and hydrogen-bonding capacity—relative to the 2,4,6-trichloro HCl salt (MW 259.9) . Such benchmarking is essential for computational model validation and for guiding the design of benzimidamide-based chemical probes with optimized physicochemical profiles.

Crystal Engineering and Supramolecular Chemistry Studies

The combination of three chlorine substituents (capable of halogen bonding) and an amidine group (capable of both hydrogen-bond donation and acceptance) makes 2,4,5-Trichlorobenzimidamide a promising tecton for crystal engineering studies [4]. The specific 2,4,5-pattern, as opposed to the 2,4,6-arrangement, generates an asymmetric molecular surface that may favor specific packing motifs and intermolecular interaction topologies not accessible to the more symmetric isomer.

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